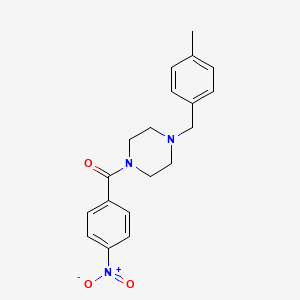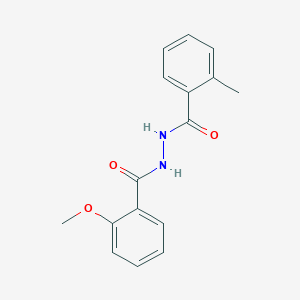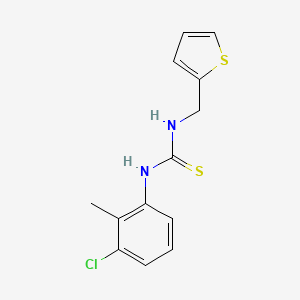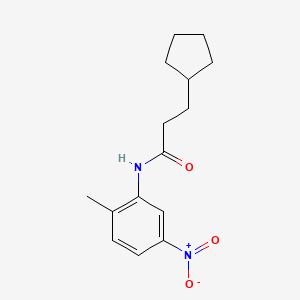
1-(4-methylbenzyl)-4-(4-nitrobenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methylbenzyl)-4-(4-nitrobenzoyl)piperazine, commonly known as MNBP, is a piperazine derivative that has gained attention in scientific research due to its potential therapeutic applications. MNBP has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
The mechanism of action of MNBP is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. MNBP has been shown to activate the MAPK/ERK pathway, which is involved in cell growth and differentiation. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
MNBP has been shown to have various biochemical and physiological effects in cells and animals. It has been shown to reduce oxidative stress and inflammation, which are involved in various diseases such as Alzheimer's disease and Parkinson's disease. It has also been shown to inhibit the growth of cancer cells and induce apoptosis.
実験室実験の利点と制限
MNBP has several advantages for lab experiments. It is easy to synthesize and purify, and it has a well-defined chemical structure. It has also been shown to have low toxicity in animals, which makes it a promising candidate for further study.
However, MNBP also has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. It also has limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on MNBP. One direction is to further explore its potential therapeutic applications in various fields such as neuroscience and cancer research. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more specific and effective drugs. Additionally, MNBP could be used as a scaffold for the synthesis of new compounds with improved pharmacological properties.
合成法
The synthesis of MNBP involves the reaction of 4-methylbenzylamine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of MNBP as a white crystalline solid. The purity of the compound can be improved through recrystallization using a suitable solvent such as ethanol.
科学的研究の応用
MNBP has been studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, MNBP has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain. It has also been studied for its potential use in treating Parkinson's disease.
In cancer research, MNBP has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been studied for its potential use in combination with other anticancer drugs to improve their efficacy.
In drug discovery, MNBP has been used as a scaffold for the development of new compounds with potential therapeutic applications. Its unique chemical structure makes it a promising starting point for the synthesis of novel compounds with improved pharmacological properties.
特性
IUPAC Name |
[4-[(4-methylphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-15-2-4-16(5-3-15)14-20-10-12-21(13-11-20)19(23)17-6-8-18(9-7-17)22(24)25/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYXPXBNHHDDHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5931510 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,4-dichloro-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5852930.png)






![[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5852987.png)
![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5853008.png)
